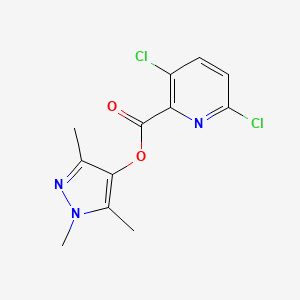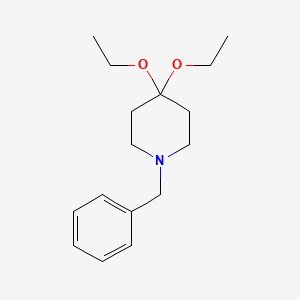
(1,3,5-Trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1,3,5-Trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate” is a complex organic molecule that contains a pyrazole ring (1,3,5-Trimethylpyrazol-4-yl) and a dichloropyridine ring (3,6-dichloropyridine-2-carboxylate). Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Dichloropyridine is a type of halogenated pyridine with two chlorine atoms .
Applications De Recherche Scientifique
Advanced NH₃ Detection
The compound has been utilized in the development of 1D nanostructured La:ZnO sensors for advanced NH₃ (ammonia) detection . These sensors exhibit novel intrinsic p-n shifting and ultrahigh baseline stability, making them highly suitable for detecting ammonia with great precision.
Semiconductor Photoelectronic Devices
Research indicates that related compounds, particularly those involving ZnO single-crystals , have potential applications in high-efficiency semiconductor photoelectronic devices . This includes applications in UV optoelectronics like LEDs, laser diodes, and UV photodetectors.
Semiconductor Photocatalysis
The unique properties of ZnO single-crystals, which may be enhanced by doping with compounds like AKOS016937977, are essential for understanding the mechanisms of semiconductor photocatalysis . This has implications for energy conversion and environmental remediation technologies.
Diluted Magnetic Semiconductors
Compounds with structures similar to AKOS016937977 are being explored for their applications in diluted magnetic semiconductors . This research is pivotal for the development of spintronic devices, which combine magnetic properties with electronic charge.
Medicinal Chemistry
The pyrazole and boronic acid groups present in the compound’s structure make it a valuable building block in medicinal chemistry. It has been used in the development of new drugs targeting diseases like cancer and neurodegenerative disorders.
Material Science
In material science, the boronic acid group’s ability to form reversible covalent bonds is being exploited. This property is particularly useful in the development of organic frameworks for gas storage and separation, as well as in the design of sensors.
Organic Synthesis
The compound serves as a versatile building block for the synthesis of complex organic molecules with diverse functionalities. Its use in organic synthesis extends to various applications, including the creation of novel compounds with potential therapeutic or industrial uses.
Neuroprotective and Anti-neuroinflammatory Agents
Recent studies have synthesized novel triazole-pyrimidine-based compounds, which share structural similarities with AKOS016937977, as potential neuroprotective and anti-neuroinflammatory agents. These compounds have shown promise in cell models for neurodegenerative diseases .
Orientations Futures
Propriétés
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-6-11(7(2)17(3)16-6)19-12(18)10-8(13)4-5-9(14)15-10/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZCBPPCSPAMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trimethyl-1H-pyrazol-4-yl 3,6-dichloropyridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine](/img/structure/B2911073.png)
![methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2911074.png)


![6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911078.png)

![N-(3-acetylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2911080.png)

![N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2911083.png)
![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2911084.png)

![2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2911088.png)